The Strategic Role of 2-Amino-4-(quinolin-4-yloxy)phenol in the Design of VEGFR-2 Tyrosine Kinase Inhibitors
The Strategic Role of 2-Amino-4-(quinolin-4-yloxy)phenol in the Design of VEGFR-2 Tyrosine Kinase Inhibitors
Executive Summary & Chemical Identity
The pursuit of targeted anti-angiogenic therapies in oncology has heavily relied on the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Within this domain, 2-amino-4-(quinolin-4-yloxy)phenol (CAS: 769961-40-2) emerges not as a final therapeutic agent, but as a highly privileged synthetic precursor[1]. It is the critical structural foundation for synthesizing orally active 2-aminobenzoxazole and 2-aminobenzimidazole derivatives, which act as potent, ATP-competitive inhibitors of the VEGFR-2 (KDR) tyrosine kinase[2].
By providing a pre-assembled biaryl ether linkage coupled with an ortho-aminophenol moiety, this intermediate allows medicinal chemists to rapidly construct complex hinge-binding pharmacophores through late-stage cyclization[3].
Quantitative Chemical Profile
To understand its behavior in synthetic workflows, we must first analyze its physicochemical baseline.
| Property | Value | Structural Significance |
| Chemical Formula | C₁₅H₁₂N₂O₂[1] | Defines the core biaryl ether scaffold. |
| Molecular Weight | 252.27 g/mol [1] | Low molecular weight allows for downstream functionalization without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | 3.89[4] | Indicates moderate lipophilicity, ideal for partitioning into the hydrophobic pockets of kinase domains. |
| Topological Polar Surface Area (TPSA) | 68.37 Ų[4] | Ensures optimal membrane permeability for the final synthesized drug candidates. |
| H-Bond Donors / Acceptors | 2 / 4[4] | The amine and hydroxyl groups act as critical reactive centers for subsequent ring-closure reactions. |
Structural Biology & Mechanistic Rationale
The design of VEGFR-2 inhibitors using this precursor is strictly guided by X-ray crystallography (e.g., PDB: 2QU5)[5]. The VEGFR-2 kinase domain features a deep lipophilic pocket created by the movement of the DFG (Asp-Phe-Gly) motif and specific residues like Phe1047[3].
When 2-amino-4-(quinolin-4-yloxy)phenol is converted into a 2-aminobenzoxazole, the molecule achieves a dual-binding modality:
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The Quinoline Ring: Projects into the deep lipophilic pocket, maximizing van der Waals interactions.
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The Benzoxazole Core: Acts as a rigid, planar hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region (specifically Cys919), effectively blocking ATP from binding and halting downstream signaling[6].
Caption: Mechanism of action for VEGFR-2 inhibitors derived from the aminophenol precursor.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that successful drug development relies on robust, reproducible chemistry. The synthesis and utilization of 2-amino-4-(quinolin-4-yloxy)phenol require precise control over reaction conditions to prevent over-reduction or premature oxidation.
Protocol A: Synthesis of the Precursor via Nitro Reduction
Causality Check: Why use Zinc/Acetic Acid instead of standard catalytic hydrogenation (H₂/Pd-C)? While Pd-C is efficient, the quinoline nitrogen can poison the catalyst, and high-pressure hydrogen risks partial reduction of the heterocyclic aromatic ring. Zinc dust provides a highly specific, single-electron transfer (SET) mechanism that exclusively targets the nitro group[3].
Step-by-Step Methodology:
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Initialization: Dissolve 2-nitro-4-(quinolin-4-yloxy)phenol (200 mg, 0.79 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF)[3]. Cool the reaction vessel to 0 °C using an ice bath. Logic: Cooling controls the initial exothermic burst of the SET reduction.
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Activation: Add 0.88 mL of glacial Acetic Acid (AcOH)[3]. Logic: AcOH serves as the essential proton source to drive the reduction of the nitro group to the amine.
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Reduction: Slowly add Zinc dust (2.3 g, 35.2 mmol) to the cooled solution[3]. Logic: A massive molar excess (~44 equivalents) of high-surface-area zinc ensures rapid, quantitative conversion.
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Propagation: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1.5 hours[3].
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Isolation: Filter the mixture through a Celite pad to safely remove unreacted zinc and insoluble zinc acetate salts[3]. Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-(quinolin-4-yloxy)phenol, which can be used directly in the next step.
Protocol B: Assembly of the VEGFR-2 Inhibitor (Benzoxazole Cyclization)
Causality Check: To form the benzoxazole, the aminophenol must react with an aryl isothiocyanate. This forms a thiourea intermediate. Why use EDC for cyclization? EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) acts as a potent thiophile. It attacks the thiocarbonyl sulfur, turning it into an excellent leaving group, which drives the thermodynamic ring closure via intramolecular attack by the adjacent phenolic oxygen without requiring harsh thermal conditions[3].
Step-by-Step Methodology:
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Thiourea Formation: Combine 2-amino-4-(quinolin-4-yloxy)phenol with an appropriate aryl isothiocyanate (e.g., 1-(2-chloro-5-isothiocyanatobenzyl)-4-methylpiperazine) in anhydrous acetonitrile[7]. Stir at room temperature until the intermediate thiourea is fully formed (monitored via LC-MS).
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In Situ Activation: Add 1.5 equivalents of EDC directly to the reaction mixture[3]. Logic: The thiourea is not isolated because it is prone to oxidative degradation; in situ trapping is highly preferred.
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Cyclization: Stir the mixture for 21 hours[7]. The EDC activates the sulfur, promoting the elimination of the sulfur-EDC byproduct and forcing the ring closure to the highly stable 2-aminobenzoxazole core.
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Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography to isolate the final kinase inhibitor.
Caption: Synthetic workflow from raw materials to the final benzoxazole VEGFR-2 inhibitor.
Quantitative Biological Efficacy
The true value of 2-amino-4-(quinolin-4-yloxy)phenol is validated by the in vivo and in vitro performance of the molecules it generates. A prime example is "Compound 22" (a benzoxazole derivative synthesized from this exact precursor by Potashman et al.)[2].
| Assay / Model | Metric | Result for Derived Benzoxazole (Compound 22) |
| Enzymatic Assay | VEGFR-2 (KDR) Inhibition | Potent, selective sub-nanomolar inhibition[6]. |
| Cellular Assay | HUVEC Proliferation | Strong suppression of VEGF-driven endothelial growth[6]. |
| Murine Matrigel Model | Vascular Permeability | 79% inhibition observed at a dose of 100 mg/kg[2]. |
| Rat Corneal Angiogenesis | Anti-angiogenic Efficacy | ED₅₀ = 16.3 mg/kg[6]. |
These metrics demonstrate that the structural geometry imparted by the 2-amino-4-(quinolin-4-yloxy)phenol precursor directly translates into highly efficacious, orally bioavailable anti-cancer agents capable of starving tumors of their blood supply[2].
References
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Molaid Chemical Database. "2-amino-4-(quinolin-4-yloxy)-phenol | 769961-40-2." Molaid. URL:[Link]
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ChemSrc Database. "769961-40-2_2-amino-4-(quinolin-4-yloxy)-phenol." ChemSrc. URL: [Link]
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Potashman, Michele H., et al. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 18, 2007, pp. 4351-4373. URL:[Link]
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Whittington, D.A., et al. "Crystal structure of the VEGFR2 kinase domain in complex with a benzimidazole inhibitor." RCSB Protein Data Bank, PDB ID: 2QU5, 2007. URL:[Link]
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